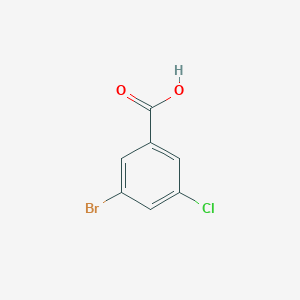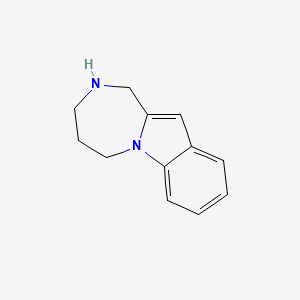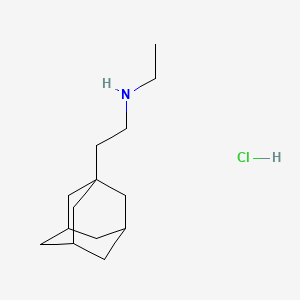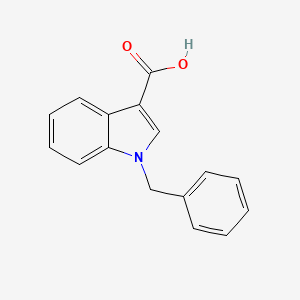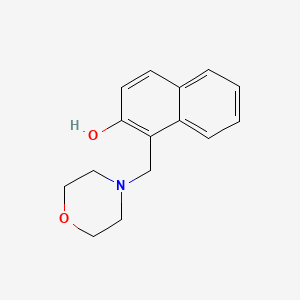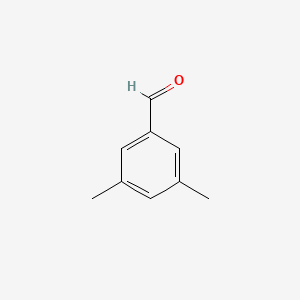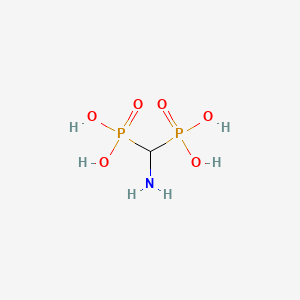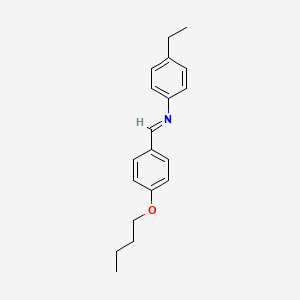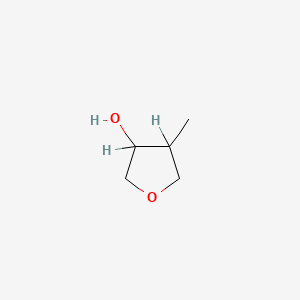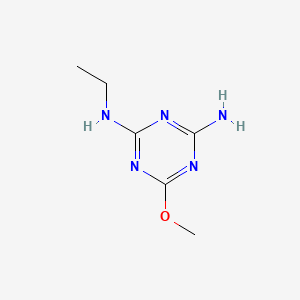![molecular formula C18H11B B1265999 4-Bromobenzo[a]anthracene CAS No. 61921-39-9](/img/structure/B1265999.png)
4-Bromobenzo[a]anthracene
Descripción general
Descripción
4-Bromobenzo[a]anthracene is an organic compound with the molecular formula C18H11Br . It is a crystalline powder that can range in color from light yellow to green .
Molecular Structure Analysis
The molecular structure of 4-Bromobenzo[a]anthracene consists of an anthracene core with a bromine atom attached . The IUPAC name for this compound is 4-bromobenzo[a]anthracene .Physical And Chemical Properties Analysis
4-Bromobenzo[a]anthracene has a melting point of 215-216°C, a boiling point of 483°C, and a density of 1.477 . It is a crystalline powder that can range in color from light yellow to green .Aplicaciones Científicas De Investigación
Synthesis of Dyes
4-Bromobenzo[a]anthracene is an important precursor for the synthesis of dyes . Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-bromobenzo[a]anthracene, are widely used to design effective photovoltaic materials .
Photovoltaic Materials
The compound plays a significant role in the development of photovoltaic materials . The bromination of benzo[a]anthracene results in 4-bromobenzo[a]anthracene, which is selectively obtained and used in the design of photovoltaic materials .
Optoelectronics
Benzofused 1,2,5-thiadiazoles, like 4-bromobenzo[a]anthracene, are crucial as electron-withdrawing building blocks in the synthesis of organic dyes. These dyes have various applications in optoelectronics .
Molecular Orbital Calculations
4-Bromobenzo[a]anthracene is used in molecular orbital calculations based on density functional theory (DFT) . These calculations help in investigating the multi-spin excited states of chromophore radical-linked π-conjugated spin systems .
Spin Exchange Coupling
The compound is used in the study of spin exchange coupling . The intramolecular exchange coupling, g value, and fine-structure interaction of their excited states depend on the π-conjugation network (π-topology), type of radical, and molecular structure of the π-linker .
Photoexcited Chromophore-Radical Linked Systems
4-Bromobenzo[a]anthracene is used in the study of photoexcited chromophore-radical linked systems . These systems are of current interest in chemistry and materials science .
Safety and Hazards
Direcciones Futuras
Anthracene derivatives, such as 4-Bromobenzo[a]anthracene, are currently the subject of research in several areas due to their interesting photophysical, photochemical, and biological properties . They are being investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .
Mecanismo De Acción
Target of Action
4-Bromobenzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH), primarily targets DNA and proteins within cells . It interacts with these macromolecules, leading to various cellular responses.
Mode of Action
The compound interacts with its targets through a process known as intercalation . This involves the insertion of the planar aromatic structure of 4-Bromobenzo[a]anthracene between the base pairs of DNA, causing distortions in the DNA helix that can interfere with replication and transcription processes . It also binds to proteins, altering their structure and function .
Biochemical Pathways
The biodegradation of 4-Bromobenzo[a]anthracene involves several biochemical pathways. Bacterial species such as Bacillus amyloliquefaciens have shown efficiency in biodegrading this compound to non-genotoxic metabolites . The process involves the action of various enzymes, leading to the formation of less toxic metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromobenzo[a]anthracene are influenced by its chemical structure. It has very low solubility in water, which affects its absorption and distribution in the body . Its metabolism involves transformation into various metabolites, some of which may be more toxic than the parent compound .
Result of Action
The interaction of 4-Bromobenzo[a]anthracene with DNA and proteins can lead to various cellular effects. It can cause DNA damage, leading to mutations and potentially contributing to carcinogenesis . It can also induce oxidative stress, leading to cellular damage .
Action Environment
The action of 4-Bromobenzo[a]anthracene is influenced by various environmental factors. Its low water solubility and strong adsorption to organic matter affect its distribution in the environment . Furthermore, its stability and persistence in the environment mean that it can remain bioactive for extended periods .
Propiedades
IUPAC Name |
4-bromobenzo[a]anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKEMDEUCXCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210953 | |
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzo[a]anthracene | |
CAS RN |
61921-39-9 | |
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061921399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benz(a)anthracene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Azatricyclo[4.3.1.13,8]undecane](/img/structure/B1265917.png)

